Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a complex organic compound that features a pyrrole ring, a benzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dihydro-1H-pyrrole with benzoyl chloride to form the intermediate benzoyl pyrrole. This intermediate is then reacted with ethyl 2-bromobenzoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzoyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(1H-pyrrol-1-yl)methyl)benzoyl)benzoate: Similar structure but lacks the 2,5-dihydro modification.
Methyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the 2,5-dihydro modification on the pyrrole ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-12H,2,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXGQMTGDLHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643922 | |
Record name | Ethyl 2-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-97-5 | |
Record name | Ethyl 2-[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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